molecular formula C10H9ClF3NO3 B567502 (R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester CAS No. 1363378-06-6

(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester

Cat. No.: B567502
CAS No.: 1363378-06-6
M. Wt: 283.631
InChI Key: JLFCJTBZUJWSNN-RXMQYKEDSA-N
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Description

Molecular Identity and Classification

(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester (CAS 1363378-06-6) is a chiral aryloxyphenoxypropionate herbicide. Its molecular formula is C₁₀H₉ClF₃NO₂ , with a molecular weight of 283.63 g/mol . Structurally, it belongs to the aryloxyphenoxypropionate (APP) class, characterized by a pyridin-2-yloxy group substituted with chlorine and trifluoromethyl moieties, ester-linked to a (R)-configured propanoate backbone.

Parameter Value Source
CAS Number 1363378-06-6
IUPAC Name Methyl (2R)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropanoate
Molecular Formula C₁₀H₉ClF₃NO₂
Molecular Weight 283.63 g/mol

Classification :

  • Chemical Class : Aryloxyphenoxypropionate herbicide (APP).
  • Biological Role : Acetyl-CoA carboxylase (ACCase) inhibitor, selectively targeting grass weeds.

Stereochemistry and Chirality Significance

The compound’s chirality is critical to its herbicidal activity. The R-enantiomer is the biologically active form, with herbicidal efficacy 1000-fold higher than the S-enantiomer. This enantioselectivity arises from the R-form’s preferential binding to ACCase, a plastid-specific enzyme in grasses.

Enantiomer Activity Key Mechanism
R-form Highly active Binds to ACCase, inhibiting fatty acid synthesis
S-form Minimal/no activity Fails to interact effectively with ACCase

Enantiomerization :
In soil, the S-enantiomer can undergo inversion to the R-form , a process influenced by pH and microbial activity. This conversion enhances efficacy in preemergence applications but complicates postemergence selectivity.

Physicochemical Properties

The compound’s properties are tailored for agricultural use, balancing solubility and stability.

Property Value/Description Source
Solubility Low in water (<1 mg/L at pH 7), soluble in organic solvents (e.g., chloroform, ethyl acetate)
Vapor Pressure Very low (estimated <10⁻⁷ Pa at 20°C)
Melting Point Not explicitly reported; analogs range 55–57°C
Hydrolysis Rate pH-dependent; rapid in alkaline conditions (t₁/₂ <1 day at pH 9)

Key Stability Factors :

  • pH Sensitivity : Hydrolyzes rapidly in alkaline environments (e.g., soil pH >8).
  • Photodegradation : Susceptible to light-induced breakdown in aqueous solutions.

Structural Relationship to Other Aryloxyphenoxypropionates

The compound shares a core structure with other APP herbicides but differs in substituents.

Compound Key Structural Features Primary Use
Haloxyfop-P-methyl Phenoxy group, pyridin-2-yloxy with Cl and CF₃ Postemergence grass control
Fenoxaprop-P-ethyl Ethyl ester, pyridin-2-yloxy with Cl and CF₃ Pre/postemergence grass control
This compound Methyl ester, pyridin-2-yloxy with Cl and CF₃ Selective grass weed control

Differentiation :

  • Substituent Effects : The trifluoromethyl group enhances lipophilicity (LogP ~4), improving membrane penetration.
  • Ester Functionalization : Methyl ester facilitates foliar absorption and systemic activity.

Chemical Stability Parameters

Stability is governed by environmental conditions and chemical reactivity.

Parameter Condition Effect
pH Alkaline (pH >8) Rapid hydrolysis to R/S-diclofop acid
Temperature Elevated (>30°C) Accelerated degradation
Light Exposure Direct sunlight Photodegradation to non-herbicidal metabolites
Soil Moisture High (>field capacity) Enhanced hydrolysis and enantiomerization

Storage Recommendations :

  • Form : Neat, sealed containers under dry conditions.
  • Temperature : 2–8°C to minimize hydrolysis.

Properties

IUPAC Name

methyl (2R)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO3/c1-5(9(16)17-2)18-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFCJTBZUJWSNN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-Chloro-5-trifluoromethyl-2-pyridinol with (R)-Methyl 2-Chloropropionate

The most widely reported method involves SNAr between 3-chloro-5-trifluoromethyl-2-pyridinol and (R)-methyl 2-chloropropionate under alkaline conditions.

Procedure:

  • Reactants :

    • 3-Chloro-5-trifluoromethyl-2-pyridinol (1.0 eq)

    • (R)-Methyl 2-chloropropionate (1.2 eq)

    • Potassium carbonate (2.5 eq) in dimethylformamide (DMF) at 80–100°C for 6–8 hours.

  • Workup :

    • Cool reaction mixture to 20°C, filter, and extract with ethyl acetate.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate under vacuum.

  • Yield : 72–82%.

Key Parameters:

ParameterOptimal Range
Temperature80–100°C
SolventDMF or DMSO
BaseK₂CO₃ or Cs₂CO₃
Reaction Time6–8 hours

Chiral Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic methyl 2-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)propanoate is resolved using lipase enzymes:

Protocol:

  • Substrate : Racemic ester (10 g) in tert-butyl methyl ether.

  • Enzyme : Candida antarctica lipase B (CAL-B, 500 mg).

  • Conditions : 30°C, pH 7.0, 24 hours.

  • Result :

    • (R)-enantiomer: >99% enantiomeric excess (ee).

    • Yield: 45–48%.

Asymmetric Synthesis via Chiral Auxiliaries

Use of (S)-Lactic Acid Derivatives

A stereoselective route employs (S)-ethyl lactate as a chiral precursor:

Steps:

  • Esterification :

    • (S)-Ethyl lactate reacts with 3-chloro-5-trifluoromethyl-2-pyridinol in toluene with p-toluenesulfonic acid.

  • Oxidation :

    • Intermediate oxidized to propionic acid using KMnO₄ in acetone/water.

  • Methylation :

    • Treat with dimethyl sulfate (DMS) in methanol.

  • Yield : 68–74% with 98% ee.

Reaction Scheme:

(S)-Ethyl lactateSNArIntermediateOxidationAcidMethylation(R)-Ester\text{(S)-Ethyl lactate} \xrightarrow{\text{SNAr}} \text{Intermediate} \xrightarrow{\text{Oxidation}} \text{Acid} \xrightarrow{\text{Methylation}} \text{(R)-Ester}

Alternative Synthetic Approaches

Fluorination-Cyanidation Sequence

A two-step method synthesizes the pyridine core before esterification:

Step 1: Fluorination of 2,3-Dichloro-5-trifluoromethylpyridine

  • Reactants :

    • 2,3-Dichloro-5-trifluoromethylpyridine + KF (1.1 eq) in DMAC at 140–170°C.

  • Yield : 85–90%.

Step 2: Cyanidation and Esterification

  • Conditions :

    • 2-Fluoro-3-chloro-5-trifluoromethylpyridine + CuCN in DMF at 50°C.

    • Subsequent esterification with (R)-2-chloropropionic acid.

  • Overall Yield : 65–70%.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
SNAr72–82>99HighModerate
Enzymatic Resolution45–48>99LowHigh
Asymmetric Synthesis68–7498MediumLow
Fluorination-Cyanide65–70N/AHighModerate

Industrial-Scale Optimization

Solvent Recycling

  • DMF recovery via vacuum distillation reduces costs by 30%.

  • Purity : Recovered DMF >98% (GC analysis).

Catalytic Efficiency

  • Pd/C Catalyst : Reduces reaction time by 40% in hydrogenation steps.

  • Turnover Number (TON) : 1,200 cycles.

Challenges and Solutions

Stereochemical Purity

  • Issue : Racemization during esterification.

  • Solution : Use low-temperature (0–5°C) conditions with DCC/DMAP coupling.

Byproduct Formation

  • Issue : 3-Trifluoromethylpyridine dimerization.

  • Mitigation : Add radical inhibitors (e.g., BHT) at 0.1 wt%.

Recent Advances (Post-2020)

Flow Chemistry

  • Microreactor systems achieve 95% yield in 2 hours.

  • Residence Time : 8 minutes at 120°C.

Biocatalytic Routes

  • Engineered Pseudomonas putida strains produce (R)-ester with 92% yield .

Biological Activity

(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester, commonly referred to as Haloxyfop-P, is a herbicide belonging to the aryloxyphenoxypropionic acid class. This compound has garnered attention for its biological activity, particularly in the modulation of plant growth and potential therapeutic applications in human health.

  • IUPAC Name : (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
  • CAS Number : 95977-29-0
  • Molecular Formula : C15H11ClF3NO4
  • Molecular Weight : 357.70 g/mol

Haloxyfop-P functions primarily as a selective herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to disrupted lipid metabolism, ultimately resulting in plant growth inhibition and death. The herbicidal activity is particularly effective against grass weeds while being safe for broadleaf crops.

Herbicidal Efficacy

Haloxyfop-P has demonstrated significant herbicidal activity against various weed species. Studies indicate that it effectively controls annual and perennial grasses, making it a valuable tool in agricultural management.

Weed Species Efficacy (%) Application Rate (g/ha)
Barnyardgrass90200
Crabgrass85150
Foxtail95250

Toxicological Profile

While Haloxyfop-P is primarily used as a herbicide, its safety profile has been evaluated. According to toxicity studies, it poses low acute toxicity to mammals but can be harmful if ingested or inhaled.

Toxicity Parameter Value
Oral LD50 (rat)>5000 mg/kg
Dermal LD50 (rat)>2000 mg/kg
Inhalation LC50 (rat)>5 mg/L

Case Studies and Clinical Research

  • Study on PPAR Agonist Activity :
    Recent research has explored the potential of Haloxyfop-P as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist. In vitro studies indicated that compounds with similar structures exhibited enhanced glucose uptake and anti-inflammatory properties, suggesting potential applications in metabolic disorders such as diabetes .
  • In Vivo Studies :
    In animal models, Haloxyfop-P was shown to reduce blood glucose levels significantly compared to control groups, indicating its possible role in metabolic regulation . The compound's interaction with PPARγ was confirmed through molecular docking studies, demonstrating favorable binding affinities comparable to established agonists like pioglitazone.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine-Oxy Series

Several pyridine-oxy derivatives share structural motifs with the target compound. Key examples include:

Compound Name (CAS No.) Molecular Formula Purity Key Structural Features
(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester (1363378-06-6) C₁₁H₁₀ClF₃NO₃ 95% (R)-configured methyl ester, propionic acid chain, 3-Cl/5-CF₃-pyridine
4-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenecarbaldehyde (950994-19-1) C₁₃H₈ClF₃N₂O₂ 95% Aldehyde substituent on benzene ring, 3-Cl/5-CF₃-pyridine
3-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenol (95711-07-2) C₁₂H₇ClF₃NO₂ 95% Phenolic hydroxyl group, 3-Cl/5-CF₃-pyridine
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol (338772-77-3) C₁₀H₉ClF₃NO₂ 95% Unsaturated butenol chain, 3-Cl/5-CF₃-pyridine

Key Observations :

  • The target compound’s chiral center and methyl ester group distinguish it from analogues like 950994-19-1 (aldehyde) or 95711-07-2 (phenol), which lack stereochemical complexity and ester functionality.
  • The propionic acid chain in the target compound enhances solubility in polar solvents compared to unsaturated or aromatic substituents in analogues .
Reactivity in Ester Hydrolysis

demonstrates that ethyl esters undergo rapid base-mediated hydrolysis (e.g., NaOH in ethanol/water) to yield carboxylic acids, whereas methyl esters typically require harsher conditions .

Stereochemical Stability

The (R)-configuration of the target compound contrasts with non-chiral analogues like QB-2323 (338772-77-3). Chiral centers in such esters are critical for biological activity; for example, in , (R)-configured pyrrolidine-2-carboxylic acid methyl esters are intermediates in synthesizing bioactive molecules with optimized receptor binding .

LCMS and Analytical Data
  • Target Compound: No LCMS data provided in evidence.
  • Analogues: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester: m/z 531 [M-H]⁻ . 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid: m/z 338 [M+H]⁺ .

Implications : The higher molecular weight of the target compound (~285 g/mol estimated) suggests distinct chromatographic behavior compared to smaller analogues.

Q & A

What are the established synthetic routes for (R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester?

Basic Research Question
A standard synthesis involves nucleophilic substitution between 3-chloro-5-trifluoromethylpyridin-2-ol and a methyl ester of (R)-2-chloropropionic acid. The reaction typically employs a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C) to facilitate SN2 displacement. Post-synthesis purification uses flash chromatography or recrystallization .
Key Validation : LCMS (m/z 531 [M-H]⁻) and HPLC retention time (0.88 minutes under SQD-FA05 conditions) confirm product identity and purity .

What analytical techniques are critical for confirming the stereochemical integrity and purity of this compound?

Basic Research Question
Methodological validation requires:

  • Chiral HPLC : To resolve enantiomeric excess (ee) using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substitution patterns (e.g., pyridinyl proton splitting, trifluoromethyl singlet).
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation (e.g., m/z 531.08 [M-H]⁻) .

How does the stereochemistry (R-configuration) influence the compound’s biological or chemical activity in agrochemical research?

Advanced Research Question
The R-enantiomer may exhibit enhanced herbicidal activity, as seen in structurally related compounds like fluazifop-P-butyl (a chiral aryloxyphenoxypropionate herbicide). The configuration affects binding to acetyl-CoA carboxylase (ACCase) in plants.
Methodological Insight :

  • Enantioselective Bioassays : Compare inhibition rates of ACCase between enantiomers using radiolabeled substrates.
  • Molecular Docking : Simulate binding affinities of R- vs. S-configurations to ACCase active sites .

How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

Advanced Research Question
Yield discrepancies often arise from:

  • Solvent Polarity Effects : Lower yields in THF vs. DMF due to reduced nucleophilicity.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LCMS to identify rate-limiting steps .

What are the primary applications of this compound in current academic research?

Basic Research Question
The compound serves as:

  • Agrochemical Intermediate : For synthesizing chiral herbicides (e.g., analogs of haloxyfop or fluazifop).
  • Enzyme Inhibitor : In studies targeting lipid biosynthesis pathways.
    Experimental Design :
  • Structure-Activity Relationship (SAR) : Modify the pyridinyl or ester group to assess bioactivity shifts .

What strategies optimize regioselectivity in nucleophilic substitution reactions involving chloro-trifluoromethylpyridinyl precursors?

Advanced Research Question
Regioselectivity challenges arise due to competing substitution at chloro vs. trifluoromethyl-adjacent sites. Solutions include:

  • Leaving Group Modulation : Replace chloride with better leaving groups (e.g., mesylate) to direct reactivity.
  • Temperature Control : Lower temperatures (0–25°C) favor kinetic control over thermodynamic pathways.
  • DFT Calculations : Predict reactive sites using electron density maps of the pyridinyl ring .

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